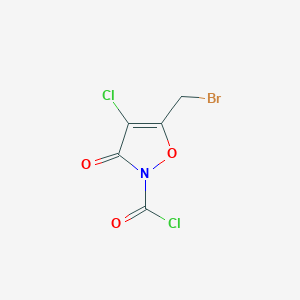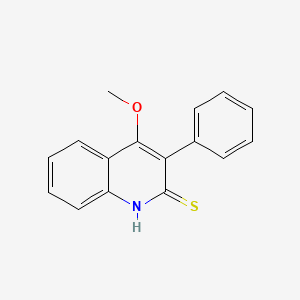
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of bromine, chlorine, and carbonyl functional groups, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by chlorination and subsequent formation of the oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is prioritized to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, acids, or other carbonyl-containing compounds.
Applications De Recherche Scientifique
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride involves its ability to interact with various molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the modulation of biological activity and the inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride include:
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carboxylic acid
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-methyl ester
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-amide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
Propriétés
Numéro CAS |
88918-40-5 |
|---|---|
Formule moléculaire |
C5H2BrCl2NO3 |
Poids moléculaire |
274.88 g/mol |
Nom IUPAC |
5-(bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO3/c6-1-2-3(7)4(10)9(12-2)5(8)11/h1H2 |
Clé InChI |
KQDFAAFLSAVJEL-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=O)N(O1)C(=O)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)





![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)


![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)
